1-Deoxylycorine
CAS No.:
Cat. No.: VC1848557
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO3 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | (1S,17R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-ol |
| Standard InChI | InChI=1S/C16H17NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-4,6,11,13,16,18H,1-2,5,7-8H2/t11-,13-,16+/m0/s1 |
| Standard InChI Key | JGGHVWSVUIVBPW-DETPVDSQSA-N |
| Isomeric SMILES | C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H](C5)O)OCO4 |
| Canonical SMILES | C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5)O)OCO4 |
Introduction
Synthetic Approaches to 1-Deoxylycorine
Racemic Synthesis Methods
Multiple synthetic routes have been developed to access racemic 1-deoxylycorine. One notable approach utilized the endo-cycloadduct of 3,5-dibromo-2-pyrone with a styrene-type dienophile as a pivotal intermediate for the synthesis of this natural product . This strategy effectively leverages the [4+2] cycloaddition reaction characteristic of 2-pyrones, which has proven valuable in the total synthesis of various complex natural products .
Another significant synthetic pathway employed an intramolecular Diels-Alder cycloaddition of a furanyl carbamate as the key step. In this approach, the initially formed [4+2]-cycloadduct underwent nitrogen-assisted ring opening followed by deprotonation/reprotonation of the resulting zwitterion, yielding a rearranged hexahydroindolinone intermediate . This method demonstrates the utility of cycloaddition chemistry in constructing the complex heterocyclic systems present in 1-deoxylycorine.
Asymmetric Total Synthesis
A landmark achievement in the synthesis of 1-deoxylycorine was the development of the first asymmetric total synthesis, yielding the (+)-1-deoxylycorine enantiomer. This sophisticated synthetic pathway began with the Birch reduction-alkylation of a chiral benzamide to produce 6-(2-hydroxyethyl)-1-methoxy-1,4-cyclohexadiene with excellent stereoselectivity .
The critical steps in this asymmetric synthesis involved:
-
Construction of a key lactam intermediate through radical cyclization
-
Formation of the allylic alcohol unit characteristic of the C ring through a radical-induced decarboxylation-epoxide fragmentation
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Strategic Mitsunobu inversion followed by LiAlH₄ reduction to complete the synthesis
This stereoselective approach demonstrated remarkable control over the three-dimensional architecture of the molecule, representing a significant advancement in the synthesis of complex Amaryllidaceae alkaloids.
Structural Relationship to Other Alkaloids
Comparison with Lycorine
The structural relationship between 1-deoxylycorine and lycorine warrants particular attention. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, has demonstrated significant antitumor activity, especially against cancer cells that display resistance to proapoptotic stimuli . The primary structural difference between these compounds is the absence of a hydroxyl group at the C-1 position in 1-deoxylycorine.
Table 1: Comparison of Key Features Between 1-Deoxylycorine and Lycorine
| Feature | 1-Deoxylycorine | Lycorine |
|---|---|---|
| Core structure | Phenanthridine alkaloid | Phenanthridine alkaloid |
| C-1 position | Deoxygenated | Hydroxylated |
| Stereochemistry | Synthetically available as both (+) and (±) forms | Naturally occurs as (-)-form; (+)-form synthesized |
| Synthetic accessibility | Multiple routes established | Multiple routes established |
Position in Amaryllidaceae Alkaloid Family
1-Deoxylycorine occupies an interesting position within the broader family of Amaryllidaceae alkaloids, which includes other related structures such as α-lycorane and γ-lycorane. These compounds share similar tetracyclic frameworks but differ in their oxidation patterns and stereochemical configurations, resulting in a rich structural diversity within this alkaloid class .
Synthetic Intermediates and Methodologies
Stereocontrol Methods
Achieving proper stereocontrol in the synthesis of 1-deoxylycorine has been a significant focus of research. The trans fusion between rings B and C has been successfully established using radical-based cyclization methodologies . In one approach, heating a benzene solution with AIBN and n-Bu₃SnH at reflux conditions produced the desired tetracyclic compound possessing the requisite trans fusion in good yield .
After hydrolysis and oxidation, an oxidative decarboxylation reaction has been employed to provide the C₂-C₃-C₁₂ allylic alcohol unit that is characteristic of the lycorine alkaloids . This transformation represents a key step in manipulating the oxidation pattern to achieve the desired functionality.
Recent Research Developments
Synthetic Efficiency Improvements
Recent advancements in synthetic methodologies have focused on improving the efficiency and stereoselectivity of routes to 1-deoxylycorine and related alkaloids. The application of chiral auxiliaries and stereoselective transformations has enabled access to enantiomerically pure forms of these compounds with greater efficiency . These developments are crucial for facilitating further biological evaluation and potential medicinal chemistry optimization.
Limitations in Current Research
Despite the synthetic achievements, there remains a gap in comprehensive biological evaluation of 1-deoxylycorine. While related compounds like lycorine have been extensively studied for their biological activities, specific investigations into the pharmacological properties of 1-deoxylycorine are less represented in the available literature. This represents an opportunity for future research to explore the unique biological profile of this compound.
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